molecular formula C23H15N3O2S2 B2446761 4-benzoyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 361171-22-4

4-benzoyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Cat. No.: B2446761
CAS No.: 361171-22-4
M. Wt: 429.51
InChI Key: HHECEYPHSGRJDH-UHFFFAOYSA-N
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Description

“4-benzoyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” is a compound with the molecular formula C23H15N3O2S2. It has an average mass of 429.514 Da and a monoisotopic mass of 429.060577 Da . Thiazoles, which are part of this compound, are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of such compounds often involves the use of 2-mercaptobenzimidazoles, which are used in the synthesis of several thiazolo[3,2-a]benzimidazole derivatives by annulations of the thiazole ring to a benzimidazole moiety .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .

Scientific Research Applications

Synthesis and Complex Formation

  • Synthesis of Thiadiazolobenzamide and Metal Complexes : A study elaborated on the synthesis of a compound related to thiadiazolobenzamide through cyclization of thioxothiourea, resulting in the formation of nickel (Ni) and palladium (Pd) complexes. These complexes were characterized using spectroscopy and crystallography, indicating a new bond formation between sulfur and nitrogen atoms and the creation of a five-membered ring (Adhami et al., 2012).

Anticancer Activity

  • Anticancer Evaluation of Benzamide Derivatives : A series of benzamide derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).
  • Microwave-Assisted Synthesis for Anticancer Evaluation : Novel Schiff's bases containing thiadiazole scaffold and benzamide groups were synthesized and evaluated for their anticancer activity. Most compounds showed promising results, with several displaying GI50 values comparable to the standard drug Adriamycin. This study highlights the solvent-free synthesis of these compounds under microwave irradiation (Tiwari et al., 2017).

Antibacterial Activity

  • Synthesis and Antibacterial Activity of Thiouracil Derivatives : Research into thiouracil derivatives containing benzothiazole showed some compounds exhibiting good inhibitory activities against various bacterial strains. This study emphasizes the potential of such compounds in developing new antibacterial agents (Cui et al., 2018).

Molecular Organization and Interaction Studies

  • Molecular Organization in Lipid Bilayers : An investigation into the molecular organization of dipalmitoylphosphatidylcholine bilayers incorporating bioactive compounds related to the 1,3,4-thiadiazole group, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, revealed significant insights into their interaction with lipid bilayers and potential aggregation effects. These findings have implications for understanding the biological activity of these compounds at the cellular membrane level (Kluczyk et al., 2016).

Properties

IUPAC Name

4-benzoyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S2/c1-13-24-19-18(29-13)12-11-17-21(19)30-23(25-17)26-22(28)16-9-7-15(8-10-16)20(27)14-5-3-2-4-6-14/h2-12H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHECEYPHSGRJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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